AXL Kinase Biochemical Potency: DS-1205b IC50 1.3 nM Versus Bemcentinib IC50 14 nM
DS-1205b free base inhibits recombinant human AXL kinase with an IC50 of 1.3 nM in biochemical assays, representing approximately 10.8-fold greater potency than bemcentinib (R428/BGB324), a first-generation AXL inhibitor in phase 2 clinical development that exhibits an AXL IC50 of 14 nM under comparable assay conditions . Both compounds were evaluated using recombinant human AXL kinase domains in in vitro kinase activity assays, though exact assay parameters differ between sources. The 1.3 nM IC50 value for DS-1205b has been consistently reported across multiple vendor datasheets and peer-reviewed literature [1][2]. A structurally related analog from the same Daiichi Sankyo patent family (US11208403, Example 121) demonstrated an IC50 of 0.800 nM against recombinant AXL, indicating that the pyridine-carboxamide scaffold can achieve sub-nanomolar potency [3].
| Evidence Dimension | AXL kinase biochemical IC50 |
|---|---|
| Target Compound Data | 1.3 nM (DS-1205b free base) |
| Comparator Or Baseline | Bemcentinib (R428/BGB324): 14 nM |
| Quantified Difference | 10.8-fold more potent than bemcentinib |
| Conditions | Recombinant human AXL kinase domain in vitro biochemical assay |
Why This Matters
10.8-fold higher biochemical potency enables lower compound concentrations to achieve equivalent target engagement, potentially reducing off-target kinase inhibition at functional doses in cell-based and in vivo studies.
- [1] Jimbo T, Hatanaka M, Komatsu T, Taira T, Kumazawa K, Maeda N, et al. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model. Oncotarget. 2019;10(50):5152-5167. View Source
- [2] Adooq. DS-1205b free base Datasheet (Catalog No. A22138). Accessed 2026. View Source
- [3] BindingDB BDBM532044. N-[4-(2-Amino-5-{4-[(2R)-1,4-dioxan-2-ylmethoxy]-3-methoxyphenyl}pyridin-3-yl)-3-fluorophenyl] derivative. US11208403, Example 121. Accessed 2026. View Source
